Gingerdione Gingerdione [6]-Gingerdione belongs to the class of organic compounds known as gingerdiones. Gingerdiones are compounds containing a gingerdione moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by an alkane-2, 4-dione. [6]-Gingerdione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, [6]-gingerdione is primarily located in the membrane (predicted from logP). Outside of the human body, [6]-gingerdione can be found in ginger and herbs and spices. This makes [6]-gingerdione a potential biomarker for the consumption of these food products.
[6]-Gingerdione is a member of phenols, a beta-diketone and a monomethoxybenzene.
Brand Name: Vulcanchem
CAS No.: 61871-71-4
VCID: VC21338072
InChI: InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3
SMILES: CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol

Gingerdione

CAS No.: 61871-71-4

Cat. No.: VC21338072

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Gingerdione - 61871-71-4

CAS No. 61871-71-4
Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
IUPAC Name 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione
Standard InChI InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3
Standard InChI Key KMNVXQHNIWUUSE-UHFFFAOYSA-N
SMILES CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC

Chemical Properties and Structure

Molecular Structure

Gingerdione features a phenolic ring with a hydroxyl and methoxy group, connected to a long aliphatic chain containing two ketone groups. The IUPAC name for the compound is 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione, which describes its structural arrangement .

Physical and Chemical Properties

The physical and chemical properties of gingerdione contribute to its biological activities and pharmacokinetic behavior. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₇H₂₄O₄
Molecular Weight292.40 g/mol
Exact Mass292.16745924 g/mol
Topological Polar Surface Area (TPSA)63.60 Ų
XlogP2.60
Atomic LogP (AlogP)3.44
H-Bond Acceptor4
H-Bond Donor1
Rotatable Bonds10

Table 1: Physical and chemical properties of Gingerdione

Chemical Identifiers

For precise identification in chemical databases and literature, gingerdione is associated with the following identifiers:

IdentifierValue
InChIInChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3
InChI KeyKMNVXQHNIWUUSE-UHFFFAOYSA-N
SMILES (Canonical)CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC

Table 2: Chemical identifiers for Gingerdione

Pharmacokinetic Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

The ADMET profile of gingerdione provides crucial information about its potential as a therapeutic agent. The following table summarizes the predicted ADMET properties:

TargetValueProbability (%)
Human Intestinal AbsorptionPositive99.16%
Caco-2 PermeabilityPositive73.40%
Blood Brain BarrierPositive52.50%
Human Oral BioavailabilityNegative72.86%
Subcellular LocalizationMitochondria91.09%
OATP1B1 InhibitorPositive90.71%
OATP1B3 InhibitorPositive93.46%
BSEP InhibitorPositive80.00%
P-glycoprotein InhibitorNegative88.20%
P-glycoprotein SubstrateNegative50.53%
CYP2C9 SubstratePositive60.31%
CYP2D6 SubstrateNegative66.87%
CYP3A4 InhibitionNegative75.85%
CYP2C9 InhibitionNegative90.70%

Table 3: ADMET properties of Gingerdione

These properties suggest that gingerdione has good intestinal absorption but potentially poor oral bioavailability. Its ability to cross the blood-brain barrier appears moderate, and it shows interactions with several enzymatic and transport systems involved in drug metabolism.

Biological Activities and Pharmacological Effects

Antioxidant and Anti-inflammatory Activities

Research indicates that 6-gingerdione exhibits significant antioxidant activity as demonstrated by hydroxyl and nitric oxide scavenging assays. At concentrations of 50 μM, 6-gingerdione showed superior antioxidant activity compared to its methylated derivative (compound 2) .

The anti-inflammatory potential of gingerdione has been evidenced through its ability to inhibit lipoxygenase and proteinase activities. These enzymes play critical roles in inflammatory processes, suggesting that gingerdione could be valuable in managing inflammatory conditions .

Hepatoprotective Effects

In vitro studies using HepG2 cells have demonstrated the hepatoprotective effects of 6-gingerdione. When these cells were exposed to 2% ethanol to induce cellular damage, treatment with 6-gingerdione significantly reduced:

  • Nitric oxide production

  • Apoptosis (programmed cell death)

  • Reactive oxygen species (ROS) generation

These findings suggest that gingerdione may help protect liver cells from alcohol-induced damage, potentially through its antioxidant mechanisms.

NF-κB Pathway Inhibition

One of the key molecular targets of gingerdione is IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). Research on 1-dehydro-δ-gingerdione (D10G) has shown that it suppresses NF-κB-regulated gene expression in lipopolysaccharide (LPS)-activated macrophages .

The NF-κB pathway plays a central role in inflammation, immune response, and cell survival. By targeting IKKβ, gingerdione can potentially modulate various inflammatory processes, suggesting therapeutic applications in NF-κB-associated inflammation and autoimmune disorders .

Research Methodologies and Findings

In Vitro Studies

In vitro studies have employed various cell lines to investigate the biological activities of gingerdione. Particularly noteworthy is the research using HepG2 cells (human liver cancer cells) to assess the hepatoprotective effects of 6-gingerdione against ethanol-induced damage .

The research methodology typically involved:

  • Inducing cellular damage using 2% ethanol

  • Treating the cells with 6-gingerdione

  • Measuring various parameters such as nitric oxide production, apoptosis rates, and ROS generation

Molecular Docking and Simulation Studies

Computational approaches have been employed to predict the interactions between gingerdione and target proteins. In one study, molecular docking and molecular dynamics simulations were used to investigate the potential of gingerdione as an HMG-CoA reductase inhibitor .

The molecular docking results indicated that 6-gingerdione has a binding affinity of -8.84 kcal/mol, forming 3-5 hydrogen bonds with amino acid residues of HMG-CoA reductase. In comparison, simvastatin formed 7 hydrogen bonds, suggesting different binding modes between the two compounds .

Structure-Activity Relationship Studies

Some research has compared the biological activities of 6-gingerdione with related compounds such as 6-gingerol and 6-shogaol. For instance, a study comparing the antioxidant activities of 6-gingerdione and its methylated derivative found that the presence of the hydroxyl group significantly contributes to the antioxidant potential .

Such structure-activity relationship studies provide valuable insights into the structural features responsible for the biological activities of gingerdione, which can guide the development of more potent derivatives.

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